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Propionyl-leupeptin hemisulfate salt - 24365-46-6

Propionyl-leupeptin hemisulfate salt

Catalog Number: EVT-1794273
CAS Number: 24365-46-6
Molecular Formula: C42H82N12O12S
Molecular Weight: 979.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Propionyl-leupeptin hemisulfate salt is a synthetic derivative of leupeptin, a potent inhibitor of serine and cysteine proteases. This compound is primarily utilized in biochemical research to study protease activity and to protect proteins from degradation during purification processes. The hemisulfate salt form enhances its solubility and stability, making it suitable for various laboratory applications.

Source

Propionyl-leupeptin is synthesized through chemical processes that modify the structure of leupeptin, which is originally derived from the bacterium Streptomyces species. The synthesis involves the addition of a propionyl group to enhance its inhibitory properties against specific proteases.

Classification
  • Chemical Class: Peptide derivative
  • Functional Group: Amide
  • Protease Inhibitor Type: Serine and cysteine protease inhibitor
Synthesis Analysis

The synthesis of propionyl-leupeptin hemisulfate salt typically involves several steps:

  1. Preparation of Leupeptin: The starting material is leupeptin, which can be obtained through fermentation or chemical synthesis.
  2. Acylation Reaction: Leupeptin undergoes an acylation reaction where a propionyl group is introduced. This reaction often utilizes acylating agents such as propionic anhydride or propionyl chloride in the presence of a base like triethylamine.
  3. Formation of Hemisulfate Salt: The resulting propionyl-leupeptin is then treated with sulfuric acid to form the hemisulfate salt, enhancing its solubility in aqueous solutions.
Leupeptin+Propionic AnhydridePropionyl leupeptin+By products\text{Leupeptin}+\text{Propionic Anhydride}\rightarrow \text{Propionyl leupeptin}+\text{By products}
Molecular Structure Analysis

The molecular structure of propionyl-leupeptin can be described as a modified peptide consisting of several amino acids with a propionyl group attached to the amino terminus.

  • Molecular Formula: C₁₃H₁₈N₂O₄S
  • Molecular Weight: Approximately 302.36 g/mol
  • Structural Features:
    • Contains an amide bond.
    • The propionyl group contributes to its inhibitory activity.

The structural analysis can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

Propionyl-leupeptin can participate in various chemical reactions relevant to its function as a protease inhibitor:

  1. Inhibition Mechanism: It binds to the active site of serine and cysteine proteases, preventing substrate access. This competitive inhibition can be quantified using kinetic assays.
  2. Stability Studies: The compound's stability under different pH conditions can be assessed, revealing its efficacy in various biological environments.

The reaction with proteases can be represented as:

Protease+Propionyl leupeptinInactive Complex\text{Protease}+\text{Propionyl leupeptin}\rightleftharpoons \text{Inactive Complex}
Mechanism of Action

The mechanism by which propionyl-leupeptin exerts its effects involves:

  1. Binding to Proteases: Propionyl-leupeptin specifically targets the serine or cysteine residues in the active site of proteases.
  2. Formation of Enzyme-Inhibitor Complexes: This binding leads to the formation of stable enzyme-inhibitor complexes, effectively blocking the catalytic activity of the protease.
  3. Impact on Protein Degradation: By inhibiting these enzymes, propionyl-leupeptin protects cellular proteins from degradation during experimental procedures.

Data from kinetic studies indicate that propionyl-leupeptin exhibits a low micromolar range for effective inhibition against various proteases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO)
  • Melting Point: Approximately 153-154 °C

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to strong bases.
  • pH Sensitivity: Optimal activity at physiological pH (around 7.4).

These properties make propionyl-leupeptin suitable for use in biological assays and protein purification protocols.

Applications

Propionyl-leupeptin hemisulfate salt has several scientific applications:

  1. Protease Inhibition Studies: Used extensively in research to study the role of proteases in cellular processes.
  2. Protein Purification: Helps prevent protein degradation during purification procedures, ensuring higher yields of intact proteins.
  3. Cell Culture Experiments: Employed in cell culture systems to investigate the effects of protease inhibition on cellular signaling pathways.
Mechanisms of Protease Inhibition by Propionyl-Leupeptin Hemisulfate Salt

Reversible Binding Dynamics to Serine and Cysteine Proteases

Structural Basis of Active-Site Interaction

Propionyl-leupeptin hemisulfate salt (molecular formula: C₂₁H₄₀N₆O₄·0.5H₂SO₄) features a tripeptide backbone (Acetyl-Leu-Leu-Arginal) modified with a propionyl group and a C-terminal argininal aldehyde [1] [2]. Its inhibition mechanism relies on precise interactions with protease active sites:

  • The P1 argininal residue inserts into the S1 specificity pocket of serine proteases (e.g., trypsin) and cysteine proteases (e.g., papain), forming electrostatic interactions via its guanidinium group [1].
  • The P2/P3 leucine residues occupy hydrophobic S2/S3 subsites (e.g., in cathepsin B), enhancing affinity through van der Waals contacts [2] [8].
  • The propionyl group extends into the S4 subsite, improving selectivity for proteases with deep hydrophobic cavities (e.g., thrombin) [2].

Table 1: Key Structural Motifs and Their Roles in Protease Inhibition

Structural MotifProtease Subsite TargetedInteraction Type
P1 ArgininalS1 (e.g., trypsin)Electrostatic/H-bonding
P2 LeucineS2 (e.g., cathepsin B)Hydrophobic
P3 LeucineS3 (e.g., papain)Van der Waals
Propionyl GroupS4 (e.g., thrombin)Hydrophobic

Role of the Aldehyde Group in Covalent Bond Formation

The C-terminal aldehyde (-CHO) enables reversible covalent inhibition:

  • In serine proteases, it forms a hemiacetal adduct with the catalytic serine hydroxyl group (e.g., in trypsin), stabilized by hydrogen bonds to the oxyanion hole (backbone amides of Gly193 and Ser195 in trypsin) [1] [8].
  • In cysteine proteases, it generates a thiohemiacetal with the catalytic cysteine thiol (e.g., Cys25 in papain). This adduct mimics the tetrahedral transition state during peptide hydrolysis [2] [8].The equilibrium constant favors substrate-like binding ((K_i) = 0.1–10 µM) while allowing dissociation under physiological conditions, distinguishing it from irreversible inhibitors like E-64 [2] [5].

Table 2: Covalent Adducts Formed by the Aldehyde Group

Protease ClassCatalytic ResidueAdduct FormedStabilizing Interactions
Serine ProteasesSer-OHHemiacetalOxyanion hole H-bonds
Cysteine ProteasesCys-SHThiohemiacetalHydrophobic S2 pocket

Dual Inhibition Specificity

Comparative Analysis of Serine vs. Cysteine Protease Targeting

Propionyl-leupeptin exhibits distinct kinetic behaviors across protease classes:

  • Serine proteases: Higher inhibitory potency against trypsin-like enzymes ((IC_{50}) = 0.5–2 µM) due to optimal S1 pocket complementarity with the P1 argininal [2] [4].
  • Cysteine proteases: Strong inhibition of lysosomal cathepsins (B, L, H; (IC_{50}) = 0.1–5 µM), but weaker activity against calpains due to steric constraints in the S2 pocket [2] [5].
  • Exceptions: Minimal inhibition of aspartic proteases (e.g., pepsin) or metalloproteases, as their catalytic mechanisms lack nucleophilic residues for aldehyde adduct formation [2] [6].

Table 3: Selectivity Profile Against Key Proteases

ProteaseClassIC₅₀ (μM)Primary Interaction Site
TrypsinSerine0.5S1 pocket (argininal)
Cathepsin BCysteine0.1S2 pocket (leucine)
PapainCysteine1.2S1-S3 subsites
ThrombinSerine2.0S4 (propionyl)
CalpainCysteine>50Steric clash at S2

Modulation of Catalytic Residue Accessibility

The inhibitor’s flexibility allows adaptation to diverse active-site topologies:

  • Conformational selection: In cathepsin B, the leucine residues induce closure of the protease’s "occluding loop," shielding the catalytic diad (Cys29-His199) from substrates [1] [8].
  • Allosteric effects: Binding to trypsin triggers a 15° rotation in the serine-195 side chain, optimizing the oxyanion hole geometry for hemiacetal stabilization [8].
  • Solvent displacement: The propionyl group displaces water molecules in the S4 pocket of thrombin, increasing binding entropy and affinity [2].

Properties

CAS Number

24365-46-6

Product Name

Propionyl-leupeptin hemisulfate salt

IUPAC Name

N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid

Molecular Formula

C42H82N12O12S

Molecular Weight

979.2 g/mol

InChI

InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4)

InChI Key

LKRQUQGVONEIAC-UHFFFAOYSA-N

SMILES

CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

Canonical SMILES

CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

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